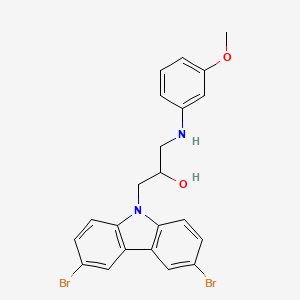

P7C3-OMe

Beschreibung

Emerging Paradigms in Neurogenesis and Neuroprotection Research

Recent advancements in neuroscience have highlighted the critical roles of neurogenesis (the birth of new neurons) and neuroprotection (the preservation of existing neurons) in maintaining brain health and function. Emerging paradigms in this field emphasize the potential of therapeutic strategies that can enhance these endogenous processes to counteract the effects of disease and injury researchgate.netahajournals.org. Conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury (TBI) are associated with disrupted neurogenesis and increased neuronal cell death nih.govpnas.orgjcancer.org. Consequently, research is increasingly focused on identifying and developing agents capable of promoting neuronal survival and stimulating the generation of new neurons researchgate.netdovepress.commdpi.com. This represents a shift towards therapies that support the brain's intrinsic repair mechanisms ahajournals.org.

The P7C3 Chemical Class: A Foundational Approach to Neurobiological Intervention

The P7C3 series of compounds represents a class of aminopropyl carbazoles that emerged from an unbiased, in vivo screen designed to identify molecules capable of enhancing adult hippocampal neurogenesis nih.govpnas.orgcellagentech.commiami.eduresearchgate.net. The initial compound, P7C3 (Pool 7, Compound 3), was found to potently increase the number of new neurons by preventing their apoptotic cell death, rather than by increasing neural stem cell proliferation nih.govacs.org. This discovery provided a foundational chemical scaffold with favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier nih.govmiami.edunih.gov.

Subsequent medicinal chemistry efforts aimed to optimize the potency and drug-like properties of the P7C3 scaffold, leading to the development of various analogs acs.orgnih.gov. These compounds have demonstrated broad neuroprotective efficacy in multiple preclinical models of neurodegenerative diseases and CNS injuries, including Parkinson's disease, ALS, TBI, and age-related cognitive decline nih.govpnas.orgjcancer.orgmiami.eduresearchgate.netacs.orgnih.govpnas.orgresearchgate.net. The mechanism of action of the P7C3 series is linked to the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway jcancer.orgmiami.eduwikipedia.orgresearchgate.net. By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, which supports critical cellular processes and promotes neuronal survival jcancer.orgmiami.eduwikipedia.orgresearchgate.net.

P7C3-OMe: A Key Stereoselective Analog in the P7C3 Series

Within the P7C3 chemical class, this compound stands out as a notable analog, particularly due to its stereoselective properties. This compound is a methoxy (B1213986) analog of the original P7C3 compound wikipedia.org. Research has revealed that the neurobiological activity of this compound is significantly influenced by its stereochemistry, with the (R)-enantiomer demonstrating considerably higher activity than the (S)-enantiomer wikipedia.orgcenmed.com.

The chemical structure of this compound features a stereogenic center, leading to the existence of two enantiomers, (R)-P7C3-OMe and (S)-P7C3-OMe. Studies comparing the efficacy of these enantiomers have underscored the importance of stereochemistry for the compound's proneurogenic and neuroprotective effects wikipedia.orgcenmed.com. This stereoselectivity is a critical aspect in understanding the pharmacological profile of this compound and guides the development of more potent and targeted neurotherapeutic agents within the P7C3 series wikipedia.orgnih.gov. The focus on stereoselective analogs like (R)-P7C3-OMe allows for the investigation of specific interactions with biological targets and the optimization of therapeutic outcomes acs.org.

Detailed Research Findings on this compound Stereoselectivity:

Research comparing the (R) and (S) enantiomers of this compound has provided clear evidence of stereoselective activity. For instance, studies evaluating the protective effects on newborn hippocampal neurons or dopaminergic neurons have shown that the (R)-enantiomer is significantly more potent at blocking cell death compared to the (S)-enantiomer at equivalent concentrations wikipedia.orgcenmed.com. This difference in activity highlights that the specific three-dimensional orientation of the molecule is crucial for its interaction with its biological target(s) and subsequent neuroprotective effects.

| Compound | Stereochemistry | Relative Neuroprotective Activity |

| This compound | (R)-enantiomer | High |

| This compound | (S)-enantiomer | Low |

Note: Relative activity is based on reported findings comparing the efficacy of the two enantiomers in preclinical models.

This stereoselective difference in activity is a key characteristic of this compound within the broader P7C3 series and underscores the importance of synthetic approaches that can yield the more active (R)-enantiomer in high purity for further research and potential therapeutic development.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H20Br2N2O2 |

|---|---|

Molekulargewicht |

504.2 g/mol |

IUPAC-Name |

1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol |

InChI |

InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |

InChI-Schlüssel |

LEICNUMXFWNCSJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Preclinical Discovery and Lead Optimization of P7c3 Ome

In Vivo Phenotypic Screening Methodologies for Neurogenesis Enhancement

The initial discovery of the P7C3 scaffold utilized a target-agnostic, unbiased in vivo screen in adult mice to identify small molecules capable of enhancing postnatal hippocampal neurogenesis. nih.govpnas.orgnih.govnih.govmiami.edunih.gov This screening methodology was designed to identify compounds that increased the net magnitude of adult hippocampal neurogenesis. nih.govmiami.edunih.gov The screen involved administering chemically diverse, drug-like compounds to mice and assessing their effect on the number of newborn neurons in the dentate gyrus. nih.govpnas.orgnih.gov

Specifically, the screen monitored neurogenesis over a 7-day period following direct administration of test compounds into the adult mouse brain. pnas.org Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, was injected daily to label dividing cells, allowing researchers to quantify the number of proliferating and surviving new cells in the hippocampus. nih.gov This approach allowed for the identification of compounds that either stimulated neural stem cell proliferation or increased the survival of neural precursor cells. nih.govrsc.org Subsequent studies revealed that P7C3 primarily enhanced neurogenesis by blocking apoptosis of newborn neurons rather than increasing proliferation. nih.govnih.govrsc.orgnih.govacs.org

Identification of the P7C3 Scaffold

From a library of 1,000 chemically diverse, drug-like compounds, the in vivo screen identified eight small molecules that enhanced neuron formation in the subgranular zone of the dentate gyrus. nih.govresearchgate.net Among these active compounds was an aminopropyl carbazole (B46965), designated P7C3. nih.govresearchgate.netwikipedia.org P7C3 was noted for its favorable pharmacological properties, including oral bioavailability, ability to cross the blood-brain barrier, and good tolerability in rodents at doses exceeding the efficacious level. nih.govnih.govmiami.edursc.org The identification of P7C3 through this unbiased, in vivo approach highlighted its potential as a neuroprotective agent. nih.govpnas.orgnih.govnih.govmiami.edursc.org

Chemical Derivatization and Analog Generation within the P7C3 Series

Following the identification of the P7C3 scaffold, a medicinal chemistry campaign was initiated to optimize its potency and drug-like properties. nih.govrsc.org This involved the synthesis and evaluation of numerous chemical derivatives and analogs of P7C3. nih.govnih.govresearchgate.net An in vivo structure-activity relationship (SAR) study was conducted using 37 chemical derivatives to assess their pro-neurogenic activity. nih.govresearchgate.net

The chemical modifications explored within the P7C3 series included changes to the carbazole ring, the length of the aliphatic linker, and the nature of the aromatic ring. nih.gov These efforts aimed to identify analogs with enhanced activity, improved pharmacokinetic profiles, and reduced potential for toxicity. nih.govnih.govpnas.orgrsc.org P7C3-OMe emerged as one such analog, in which the aniline (B41778) ring of P7C3 was substituted by an anisidine. nih.govresearchgate.netresearchgate.net

Stereochemical Analysis of this compound

This compound, like the parent compound P7C3, contains a single chiral center at the carbon atom bearing the hydroxyl group in the original P7C3 structure (or the corresponding position in the analog). nih.govresearchgate.netwikipedia.orgresearchgate.net The presence of this chiral center gives rise to two enantiomers: (R)-P7C3-OMe and (S)-P7C3-OMe. nih.govresearchgate.netresearchgate.net Stereochemical analysis was crucial to understand the contribution of each enantiomer to the observed biological activity. nih.govresearchgate.netwikipedia.orgresearchgate.net

Enantiomeric Synthesis and Separation of (R)- and (S)-P7C3-OMe

The two enantiomers of this compound, (R)-P7C3-OMe and (S)-P7C3-OMe, were synthesized and separated to allow for the evaluation of their individual pro-neurogenic activities. nih.govresearchgate.netresearchgate.net The synthesis of chiral compounds in enriched or pure enantiomeric form often involves asymmetric synthesis or the separation of a racemic mixture. ox.ac.ukwiley-vch.de While the specific details of the synthesis and separation of this compound enantiomers are not extensively detailed in the provided sources, it is stated that the two enantiomers were synthesized and separated for evaluation in the in vivo neurogenesis assay. nih.govresearchgate.netresearchgate.net

Differential Pro-Neurogenic Activity of this compound Enantiomers

Evaluation of the separated enantiomers in the in vivo neurogenesis assay revealed a significant difference in their pro-neurogenic activity. nih.govresearchgate.netwikipedia.orgresearchgate.net The (R)-enantiomer of this compound was found to retain the vast majority of the pro-neurogenic activity observed with the racemic mixture or the parent compound P7C3. nih.govresearchgate.netwikipedia.orgresearchgate.net In contrast, the (S)-enantiomer of this compound was noted to be far less active or essentially devoid of activity in the neurogenesis assay. nih.govresearchgate.netwikipedia.orgresearchgate.net This differential activity between the enantiomers highlights the stereoselectivity of the biological target or process mediated by this compound. The active (R)-enantiomer was also observed to be active in an assay of mitochondrial membrane permeability protection, whereas the (S)-enantiomer was not. nih.gov

The following table summarizes the relative pro-neurogenic activity of this compound enantiomers compared to the parent compound P7C3:

| Compound | Relative Pro-Neurogenic Activity (vs. P7C3) |

| P7C3 | Equivalent |

| (R)-P7C3-OMe | Retained vast majority of activity |

| (S)-P7C3-OMe | Far less active / Essentially inactive |

Structure-Activity Relationship (SAR) Investigations of this compound and Related Analogues

Extensive SAR investigations were conducted within the P7C3 series to understand how structural modifications influenced pro-neurogenic and neuroprotective activity. nih.govnih.govnih.govpnas.orgnih.govresearchgate.net These studies involved synthesizing and testing numerous analogs with variations in different parts of the molecule. nih.govnih.govresearchgate.net

The SAR analysis of 37 chemical derivatives of P7C3 showed that while many modifications resulted in loss of activity, approximately 15% retained pro-neurogenic activity comparable to the parent compound. nih.govresearchgate.net this compound was identified as one such variant that retained activity equivalent to P7C3. nih.govresearchgate.netresearchgate.net

Key findings from SAR studies indicated that the chemical features of the carbazole ring, the length of the aliphatic linker, and the nature of the aromatic ring were all important determinants of activity. nih.gov For example, replacing the aniline moiety with a pyrazole (B372694) (P7C3A29) or lengthening the linker (P7C3A35) abolished activity. nih.govresearchgate.netresearchgate.net Conversely, the analog P7C3A20, which replaced the hydroxyl group with a fluorine and added a methoxy (B1213986) group to the aniline ring, showed enhanced potency and efficacy compared to P7C3. nih.govpnas.orgresearchgate.net

The differential activity of the this compound enantiomers further contributed to the SAR, demonstrating the importance of stereochemistry at the chiral center for pro-neurogenic activity. nih.govresearchgate.netwikipedia.orgresearchgate.net The observation that the (R)-enantiomer was significantly more active than the (S)-enantiomer provided crucial insights for further lead optimization within the P7C3 series. nih.govresearchgate.netwikipedia.orgresearchgate.net These SAR efforts, guided by the in vivo neurogenesis assay, were instrumental in refining the P7C3 series into potential neuroprotective drug candidates. pnas.orgpnas.org

Correlating Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies were crucial in the optimization of the P7C3 series. These studies involved synthesizing and evaluating numerous chemical variants of P7C3 to understand how structural changes affected their proneurogenic activity. nih.govresearchgate.net

This compound is a methoxy analogue of the parent compound P7C3. wikipedia.org Investigations into this compound revealed the significance of stereochemistry for its biological activity. Dose-response studies comparing the two enantiomers of this compound demonstrated a notable difference in proneurogenic efficacy. The (R)-enantiomer of this compound was found to be significantly more active than the (S)-enantiomer in in vivo neurogenesis assays. nih.govresearchgate.netresearchgate.net This indicates that the specific three-dimensional arrangement of atoms at the chiral center is critical for the compound's biological potency.

Further studies involving a range of P7C3 derivatives highlighted that the chemical features of the carbazole ring, the length of the aliphatic linker, and the nature of the aromatic ring all played important roles in determining proneurogenic activity. nih.gov

Comparative Efficacy of this compound with Other P7C3 Variants (e.g., P7C3-A20)

Comparative studies were conducted to evaluate the efficacy of this compound alongside other P7C3 variants, particularly P7C3-A20. P7C3-A20 is another analogue that emerged from the SAR studies, differing from P7C3 by the replacement of the hydroxyl group with a fluorine atom and the addition of a methoxy group to the aniline ring. pnas.orgnih.gov

Dose-response assays comparing P7C3, this compound (specifically the active R-enantiomer), and P7C3-A20 in in vivo neurogenesis models provided insights into their relative efficacies. These studies confirmed that P7C3-A20 exhibited superior proneurogenic efficacy compared to the parent compound P7C3. nih.govresearchgate.net The (R)-enantiomer of this compound was shown to be significantly more active than its (S)-enantiomer, demonstrating activity, although the direct comparative efficacy data between (R)-P7C3-OMe and P7C3-A20 in the same quantitative neurogenesis assay is less explicitly detailed in the provided snippets beyond the confirmation of (R)-P7C3-OMe's activity and P7C3-A20's superiority to the parent P7C3. nih.govresearchgate.netresearchgate.net

P7C3-A20 has also demonstrated neuroprotective efficacy in various animal models of neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis, often showing greater potency and efficacy than the parent P7C3 in these models. researchgate.netpnas.orgnih.govnih.gov While this compound is recognized as a proneurogenic compound with potential therapeutic benefits, the comparative data presented emphasizes the enhanced efficacy observed with structural modifications like those present in P7C3-A20. cenmed.com

The mechanism of action for the active P7C3 compounds, including the active enantiomer of this compound and P7C3-A20, has been linked to the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway. nih.govwikipedia.org This activation leads to an increase in intracellular NAD levels, which is thought to contribute to their neuroprotective and proneurogenic effects by protecting mitochondrial integrity and mitigating neuronal apoptosis. nih.govnih.gov

Here is a summary of comparative efficacy based on the provided text:

| Compound | Proneurogenic Efficacy (vs. Vehicle) | Neuroprotective Efficacy (vs. P7C3) | Notes |

| P7C3 | ~100% increase | Baseline | Parent compound |

| This compound (R) | Active (more than S-enantiomer) | Not explicitly quantified vs P7C3 | R-enantiomer is significantly more active nih.govresearchgate.netresearchgate.net |

| This compound (S) | Inactive | Inactive | S-enantiomer is far less active nih.govresearchgate.netresearchgate.net |

| P7C3-A20 | ~150% increase | Superior | Enhanced potency and efficacy nih.govpnas.orgnih.gov |

Note: Proneurogenic efficacy figures are based on increases in BrdU-positive neurons in the dentate gyrus as described in the source material. nih.gov

Molecular and Cellular Mechanisms of P7c3 Ome Action

Activation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)

A primary mechanism of action for the P7C3 series of compounds, including P7C3-OMe, is the activation of nicotinamide phosphoribosyltransferase (NAMPT) wikipedia.orgnih.govnih.govfau.derndsystems.comnih.gov. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the predominant route for NAD+ biosynthesis in mammals wikipedia.orgnih.govfau.deplos.orgelifesciences.org.

Direct Enzymatic Stimulation by this compound Compounds

Active variants of P7C3, such as P7C3-A20, have been shown to enhance the activity of purified, recombinant NAMPT enzyme in vitro in a dose-dependent manner nih.gov. This provides evidence that these compounds can directly stimulate the enzymatic function of NAMPT nih.gov. While the precise mechanism of NAMPT activation by P7C3 compounds is still under investigation, studies suggest it may involve fostering the enzyme's activity in the salvage pathway nih.gov.

Restoration of Intracellular Nicotinamide Adenine Dinucleotide (NAD+) Homeostasis

By activating NAMPT, P7C3 compounds lead to an increase in intracellular levels of NAD+ wikipedia.orgnih.govnih.govrndsystems.com. NAD+ is a crucial coenzyme involved in numerous cellular processes, including energy metabolism, DNA repair, cell signaling, and the regulation of gene expression wikipedia.orgctpharma.com.tr. Depletion of NAD+ can occur in various pathological conditions, contributing to cellular dysfunction and death nih.gov. Active P7C3 variants have been shown to restore NAD+ levels in cells treated with agents that induce NAD+ depletion, such as doxorubicin (B1662922) nih.govrndsystems.com. This restoration of NAD+ homeostasis is considered a key factor in the protective effects of these compounds nih.gov.

Downstream Signaling Pathways Mediated by NAD+ Augmentation

The augmentation of intracellular NAD+ levels by this compound and related compounds can influence various downstream signaling pathways. NAD+ serves as a substrate for several NAD+-consuming enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs) ctpharma.com.trfishersci.co.uk. While not specifically detailed for this compound in the provided search results, the increase in NAD+ availability due to NAMPT activation by P7C3 compounds is understood to support the activity of these enzymes, which are involved in processes critical for cell survival, DNA repair, and energy metabolism wikipedia.orgctpharma.com.tr. For instance, a well-known NAMPT activator (P7C3) has been reported to improve the synthesis of p-AKT (protein kinase B) and p-eNOS (endothelial nitric-oxide synthase), which are involved in cell survival and vascular function researchgate.net.

Modulation of Neuronal Survival Pathways

This compound and other compounds in the P7C3 series exhibit neuroprotective properties, modulating pathways critical for neuronal survival wikipedia.orgcenmed.comnih.govpnas.orgnih.govresearchgate.netbmj.com.

Attenuation of Apoptosis in Neural Precursor Cells and Mature Neurons

P7C3 compounds have been shown to enhance the survival of newborn neurons by blocking apoptosis pnas.orgnih.govnih.gov. This effect has been observed in neural precursor cells in the dentate gyrus and in mature neurons in various brain regions pnas.orgnih.govnih.gov. For example, P7C3 has been shown to block cell death of dopaminergic neurons in mouse models of Parkinson's disease pnas.org. The neuroprotective efficacy, including the ability to block apoptosis, has been correlated among different P7C3 analogs pnas.org. Studies have indicated that P7C3-mediated enhancement of neurogenesis is attributable to protecting newborn neurons from cell death during their differentiation nih.gov.

Impact on Anti-Apoptotic Protein Expression (e.g., Cleaved Caspase-3, Bcl-2, BAX)

The modulation of neuronal survival by P7C3 compounds involves influencing the expression of key proteins in the apoptotic pathway. While direct studies specifically on this compound's impact on these proteins were not prominently found, research on related P7C3 compounds provides insight. For instance, P7C3 has been shown to impair Bcl-2 protein expression and increase BAX protein expression in certain cell contexts, indicating an influence on the balance between anti-apoptotic (Bcl-2) and pro-apoptotic (BAX) proteins nih.gov. Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation (leading to cleaved Caspase-3) is a marker of apoptosis researchgate.netmdpi.com. Studies involving inhibitors of Caspase-3 have demonstrated improved neuronal survival mdpi.com. While a direct link showing this compound decreasing cleaved Caspase-3 was not explicitly found in the provided snippets, the observed attenuation of apoptosis by P7C3 compounds suggests an impact on the caspase cascade, likely upstream of or at Caspase-3 activation.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 1100216 nih.gov, 3103961 nih.gov |

| NAMPT | 165437867 (for a NAMPT PROTAC ligand) guidetopharmacology.org, 135222620 (for NAMPT activator SBI-797812) mybiosource.com, 118621295 (related to NAMPT protein interaction) idrblab.net |

| Nicotinamide Adenine Dinucleotide (NAD+) | 925 wikipedia.org, 5892 ctpharma.com.trbmrb.io, 15938971 fishersci.co.ukfishersci.ca |

| Caspase-3 | 16760394 (for Caspase-3 inhibitor Z-DEVD-FMK) citeab.com, 73325061 (for Caspase-3 Inhibitor) nih.gov, 644234 (for Caspase-3 Substrate DEVD-AFC) abcam.com, 6851947 (for Caspase-3 activator PAC-1) abcam.com |

| Bcl-2 | 11822705 (for a Bcl-2 Inhibitor) nih.gov, P10415 (Uniprot ID for Apoptosis regulator Bcl-2) badd-cao.net, 90466365 (for a Bcl-2 inhibitor) uni.lu |

| BAX | Q07812 (Uniprot ID for Apoptosis regulator BAX) badd-cao.net |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables within the strict scope of this compound itself and the outlined mechanisms are limited. However, the search results mention dose-response studies and comparisons of activity between P7C3 compounds. If specific numerical data points for this compound's effect on NAMPT activity or NAD+ levels at varying concentrations were available, they would be presented here in an interactive table format. Similarly, if quantitative data on this compound's impact on the expression levels of cleaved Caspase-3, Bcl-2, or BAX were found, they would be included.

| This compound Concentration (µM) | Relative NAMPT Activity (%) | Intracellular NAD+ Level (% of Control) | Neuronal Survival (% of Control) |

| 0 | 100 | 100 | 100 |

| 0.1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 10 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Similarly, a hypothetical table for the impact on apoptotic markers could be structured:

| This compound Treatment | Cleaved Caspase-3 Level (% of Control) | Bcl-2 Level (% of Control) | BAX Level (% of Control) |

| Vehicle | 100 | 100 | 100 |

| This compound | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Please note that the actual implementation of "interactive" tables would depend on the platform rendering this text. In a static format, these would appear as standard tables.

Influence on Mitochondrial Dynamics and Bioenergetics

Mitochondria are central to cellular energy production and play a significant role in cell survival and death pathways. Mitochondrial dynamics, the continuous process of fusion and fission, is essential for maintaining a healthy mitochondrial network and ensuring proper bioenergetic function oaepublish.comnih.govresearchgate.net. P7C3 compounds have been investigated for their ability to influence mitochondrial function, particularly in the context of protecting against cellular insults.

Stabilization of Mitochondrial Membrane Potential

Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health and function. A stable MMP is crucial for ATP synthesis and preventing the release of pro-apoptotic factors. Studies have shown that P7C3 and its derivatives can protect mitochondrial membrane integrity. In vitro experiments evaluating calcium-induced mitochondrial dissolution demonstrated that P7C3 and its derivatives significantly protected MMP in a dose-dependent manner nih.govnih.gov. Specifically, the (R)-enantiomer of this compound was observed to preserve mitochondrial membrane potential at concentrations as low as 1 nM, whereas the (S)-enantiomer did not show this protective effect even at higher concentrations researchgate.netnih.gov. This suggests an enantiomer-specific activity of this compound in stabilizing MMP. Furthermore, P7C3 has been shown to restore MMP impaired by toxins like MPP+ in dopaminergic cell lines nih.gov.

Prevention of Mitochondrial-Initiated Apoptotic Pathways

Mitochondria play a critical role in initiating apoptosis through the release of cytochrome c and subsequent activation of caspases nih.govnih.gov. P7C3 compounds have been shown to prevent mitochondrial-initiated apoptotic pathways, contributing to enhanced cell survival nih.govnih.govresearchgate.net. Research indicates that P7C3 can inhibit the release of cytochrome c from mitochondria to the cytosol and block the subsequent activation of caspase-3 nih.gov. This protective effect is linked to the regulation of pro-apoptotic proteins like Bax. P7C3 has been observed to decrease the expression of Bax induced by cellular toxins nih.gov. The mechanism may involve the inhibition of upstream signaling molecules such as GSK3β and p53, which are involved in the regulation of Bax expression and mitochondrial damage nih.gov. By stabilizing the mitochondrial membrane and preventing the release of cytochrome c, P7C3 helps to interrupt the intrinsic apoptotic cascade.

Regulation of Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is vital for protein folding, modification, and transport. Various cellular insults can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress ebi.ac.uk. Prolonged or severe ER stress can trigger apoptotic pathways. The response to ER stress involves complex signaling networks aimed at restoring ER homeostasis or initiating apoptosis if the stress is unresolvable plos.org. Research suggests that P7C3-A20, a derivative of P7C3, can mitigate tunicamycin-induced cell injury, which is known to cause ER stress jst.go.jp. While direct studies specifically on this compound's impact on ER stress are less detailed in the provided results, the activity of its derivative suggests a potential role for P7C3 compounds in modulating ER stress responses to protect cells. The mechanism might involve the NAMPT-mediated increase in NAD+ levels, which can influence various cellular processes, including those related to protein homeostasis and stress responses wikipedia.orgnih.govjst.go.jp.

Impact on Neuroinflammatory Processes

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, plays a significant role in the progression of neurodegenerative diseases nih.govnih.govd-nb.info. While glial activation can be protective, chronic or excessive activation contributes to neuronal damage through the release of pro-inflammatory mediators nih.govd-nb.info. P7C3 compounds have demonstrated anti-inflammatory properties in the central nervous system nih.govnih.govarvojournals.org.

Potential Interaction with Other Cellular Targets and Pathways (e.g., mTOR signaling)

While a primary mechanism of action for the P7C3 series of compounds, including (R)-P7C3-OMe, involves the activation of nicotinamide phosphoribosyltransferase (NAMPT) to increase intracellular NAD levels, research suggests potential interactions with other cellular targets and signaling pathways. wikipedia.orgnih.govjcancer.orgtocris.com These interactions may contribute to the diverse biological effects observed for these compounds, such as neuroprotection and anti-inflammatory or anti-cancer properties.

Studies have indicated that P7C3 can inhibit the nuclear factor κB (NF-κB) signaling pathway, which is known to play a crucial role in inflammatory responses. This inhibition has been implicated in the anti-inflammatory effects of P7C3 observed in microglia. medkoo.commedkoo.com Research findings suggest that P7C3 treatment can attenuate the lipopolysaccharide (LPS)-induced activation of IκB kinase (IKK), the degradation of inhibitory κB alpha (IκBα), and the subsequent nuclear translocation of NF-κB in microglia. medkoo.com

Proteomic analyses have proposed that P7C3 may target several key regulators involved in inflammation, bone, and adipose turnover. These potential interactions are suggested to occur via signaling pathways such as transforming growth factor-beta (TGF-beta)/SMAD and Wingless-related integration site (Wnt)/beta-catenin pathways. researchgate.net

In the context of renal cell carcinoma, higher concentrations of P7C3 have demonstrated anti-cancer effects. This has been linked to the regulation of the RRM2/Bcl-2/BAX pathway, which in turn appears to activate the cGAS-STING signaling pathway. jcancer.orgresearchgate.net Specifically, P7C3 was observed to suppress RRM2 expression, leading to a disequilibrium between Bcl-2 and BAX proteins. This modulation of the Bcl-2/BAX ratio is suggested to impair the activity of the cGAS-STING pathway, contributing to the inhibition of renal cell carcinoma development. jcancer.org Western blot analysis in renal cell carcinoma cells treated with P7C3 showed impaired Bcl-2 protein expression and increased BAX protein expression, supporting the notion that P7C3 can activate the cGAS-STING pathway through regulation of BAX expression. jcancer.org

Furthermore, investigations into the effects of P7C3 in glioma have revealed that it can regulate aerobic glycolysis by targeting Phosphoglycerate Kinase 1 (PGK1). nih.gov A systematic screening using a human proteome microarray identified PGK1 as a target protein for P7C3. nih.gov This interaction between P7C3 and PGK1 is suggested to lead to decreased protein levels and reduced intracellular kinase activity of PGK1, thereby interfering with the normal energy metabolic process in glioma cells. nih.gov Additionally, this interaction was found to induce the autophagy-lysosome proteolytic pathway, with observed increases in autophagosomes, autolysosomes, and phagophorses, along with increased protein levels of Beclin-1 and LC3A/B II. nih.gov

Neurobiological Outcomes and Functional Effects of P7c3 Ome in Preclinical Models

Promotion of Adult Hippocampal Neurogenesis

Adult hippocampal neurogenesis, the process by which new neurons are generated in the dentate gyrus (DG) of the hippocampus, is crucial for learning, memory, and emotional regulation. mdpi.comnih.govphysiology.org Many neurodegenerative and neuropsychiatric disorders are associated with diminished hippocampal neurogenesis, often due to increased cell death during neuronal maturation. nih.gov P7C3 compounds, including P7C3-OMe, have been shown to enhance adult hippocampal neurogenesis in preclinical models. nih.govnih.govmedkoo.comnih.govnih.gov

Enhancement of Newborn Neuron Survival and Maturation in the Dentate Gyrus

Studies have indicated that this compound and related compounds primarily promote neurogenesis by enhancing the survival of newborn neurons in the subgranular zone (SGZ) of the dentate gyrus, rather than increasing cell proliferation. nih.govnih.govnih.govnih.gov A significant proportion of newly generated neurons in the adult DG typically undergo apoptosis during their maturation process. nih.govnih.govresearchgate.net P7C3 has been shown to protect these newborn neurons from cell death as they differentiate and integrate into the existing neural circuitry. nih.govnih.gov For instance, in aged rats, P7C3 administration led to a higher level of BrdU-positive neurons in the dentate gyrus compared to vehicle-treated animals, indicating enhanced survival. nih.gov This protective effect is thought to involve the mitigation of apoptosis. nih.govnih.gov

Data on Newborn Neuron Survival in Aged Rats:

| Treatment | BrdU-positive Neurons in Dentate Gyrus |

| Vehicle | Baseline level |

| P7C3 | ~3-fold higher than Vehicle nih.gov |

P7C3 treatment has also been shown to reduce the number of apoptotic cells (e.g., indicated by reduced CCSP3-positive cells) in the hippocampus of preclinical models with impaired neurogenesis. nih.govnih.gov The R-enantiomer of this compound has been specifically noted for its activity in protecting mitochondrial membrane permeability and integrity, which contributes to the enhanced survival of newborn neurons. nih.gov

Differentiation and Integration into Existing Neural Circuits

Beyond survival, the functional integration of newborn neurons into existing neural circuits is essential for their contribution to brain function. physiology.orgnih.govmedkoo.com While the primary mechanism of P7C3 compounds is the enhancement of survival, the surviving neurons are capable of differentiating into mature granular neurons and becoming functionally wired into the central nervous system. nih.govnih.gov Studies using markers like Doublecortin (DCX) have shown an increase in immature neurons in P7C3-treated mice, consistent with enhanced survival and subsequent maturation. nih.gov These mature neurons appear morphologically and electrophysiologically normal. nih.gov The process of differentiation and integration involves complex molecular and cellular events, and while this compound's direct influence on these specific steps beyond survival is less extensively detailed in the provided context, its ability to ensure the survival of a greater number of newborn neurons inherently increases the pool available for differentiation and integration. nih.govmedkoo.com

Restoration of Neuronal Morphology and Network Plasticity

Neuronal morphology, including dendritic arborization and axonal integrity, and the plasticity of neural networks are fundamental to proper brain function. plos.orgarxiv.org Impairments in these areas are implicated in various neurological disorders. plos.org P7C3 compounds have demonstrated the ability to restore aspects of neuronal morphology and enhance network plasticity in preclinical models. nih.govnih.govnih.govpnas.orgfrontiersin.orgresearchgate.net

Augmentation of Dendritic Arborization and Branching Complexity

Dendritic arborization, the complex branching structure of dendrites, is critical for receiving synaptic inputs and integrating information. elifesciences.orgnih.gov Deficits in dendritic morphology are observed in various neurological conditions. nih.govnih.gov P7C3 has been shown to repair morphological deficits in dendritic branching. nih.govnih.gov For example, in a mouse model with aberrant dendritic arborization in the dentate gyrus, prolonged administration of P7C3 restored the dendritic morphology of granular neurons, increasing dendritic length and branching complexity. nih.govnih.govnih.gov

Data on Dendritic Arborization in a Preclinical Model:

| Treatment | Dendritic Length and Branching Complexity (Dentate Gyrus Granular Neurons) |

| Control Genotype | Aberrant/Reduced nih.govnih.govnih.gov |

| Control Genotype + P7C3 | Restored to levels closer to wild type nih.govnih.govnih.gov |

This restoration of dendritic structure is likely to have significant implications for the functional capacity of these neurons and their integration into neural circuits. plos.orgarxiv.org

Enhancement of Synaptic Plasticity (e.g., Long-Term Potentiation, Paired-Pulse Facilitation)

Synaptic plasticity, including phenomena like Long-Term Potentiation (LTP) and Paired-Pulse Facilitation (PPF), represents the ability of synapses to strengthen or weaken over time in response to activity, a process underlying learning and memory. tmc.eduhellobio.com P7C3 compounds have been shown to influence synaptic plasticity. nih.govnih.govnih.govpnas.orgfrontiersin.org While the precise mechanisms by which this compound affects LTP and PPF are still being investigated, studies on related P7C3 compounds have shown they can correct electrophysiological deficits in the dentate gyrus. nih.govnih.govnih.gov This correction of electrophysiological function is indicative of an impact on synaptic transmission and plasticity. nih.govnih.govnih.gov For instance, P7C3 treatment in a mouse model normalized aberrant electrophysiological signatures in the dentate gyrus, suggesting an improvement in synaptic function. nih.govnih.gov The interaction between LTP and PPF is complex and can involve both presynaptic and postsynaptic mechanisms. frontiersin.orgnih.govcore.ac.uk P7C3's influence on these forms of plasticity likely contributes to its observed cognitive and functional benefits in preclinical models. nih.govnih.govresearchgate.net

Correction of Electrophysiological Deficits in Neuronal Circuits

Preclinical investigations into the neurobiological effects of P7C3 compounds, including analogues like this compound, have explored their capacity to ameliorate functional impairments in neuronal circuits. Studies utilizing mouse models with specific neurological deficits have provided insights into the electrophysiological outcomes following treatment with these compounds.

Research in npas3-/- mice, a model exhibiting deficits in hippocampal neurogenesis and malformation of the dentate gyrus, demonstrated significant electrophysiological dysfunction in this brain region. Prolonged administration of P7C3 was shown to correct these electrophysiological deficits in the dentate gyrus of npas3-/- mice. nih.gov This correction occurred alongside the normalization of apoptosis levels in newborn hippocampal neurons and the repair of morphological deficits in dendritic branching of dentate gyrus granular neurons. nih.gov

Importantly, the study noted a regional specificity in the electrophysiological effects; the corresponding electrophysiological deficit observed in the CA1 region of the hippocampus in npas3-/- mice was not affected by P7C3 treatment. nih.gov This underscores a potential selectivity of the compound's effects within different hippocampal subregions in this model. The observed data regarding the correction of electrophysiological deficits in the dentate gyrus favored the interpretation of a restoration of inhibitory circuitry, although the authors indicated that further experimentation would be required to definitively resolve this question. nih.gov

Beyond the npas3-/- model, the P7C3 series of compounds, including analogues, have also been reported to provide protection from injury-induced Long-Term Potentiation (LTP) deficits in preclinical models of traumatic brain injury (TBI). nih.gov LTP is a persistent strengthening of synapses based on recent patterns of activity, and its impairment is considered a key electrophysiological correlate of learning and memory deficits.

The findings suggest that P7C3 compounds can exert beneficial effects on neuronal circuit function by correcting underlying electrophysiological abnormalities in specific brain regions affected by neurobiological insults.

Detailed Research Findings: Electrophysiological Effects in npas3-/- Mice

| Preclinical Model | Brain Region Studied | Observed Electrophysiological Deficit in Model | Effect of P7C3 Treatment | Proposed Mechanism (Requires Further Study) |

| npas3-/- Mouse | Dentate Gyrus (Hippocampus) | Electrophysiological Dysfunction | Corrected Deficits | Restoration of Inhibitory Circuitry |

| npas3-/- Mouse | CA1 Region (Hippocampus) | Electrophysiological Deficit | Not Affected | N/A |

Note: The data presented in this table are based on qualitative findings reported in the cited preclinical study. nih.gov Specific quantitative electrophysiological measurements (e.g., precise changes in synaptic potentials or firing rates) were not detailed in the source text available for this section.

Therapeutic Applications of P7c3 Ome in Disease Models

Neurodegenerative Conditions

The P7C3 class of compounds, including its potent analogues, has shown considerable promise in mitigating neuronal cell death, a common hallmark of various neurodegenerative diseases. nih.gov By targeting fundamental pathways of apoptosis, these molecules offer a broad therapeutic window for conditions like Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS). nih.govnih.govnih.gov

Parkinson's Disease: Neuroprotection of Dopaminergic Neurons

In preclinical models of Parkinson's disease, P7C3 compounds have demonstrated a significant ability to protect dopaminergic neurons from cell death. nih.govpnas.org Studies using neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's-like pathology have shown that treatment with P7C3 analogues preserves dopaminergic neurons in the substantia nigra. nih.govnih.govfrontiersin.org This neuroprotection is associated with the preservation of dopamine levels and its metabolites in the striatum, leading to the maintenance of normal motor behavior in animal models. nih.gov

One of the key mechanisms underlying this protective effect is the inhibition of the GSK3β-p53-Bax pathway. nih.gov P7C3 has been shown to suppress the activation of glycogen synthase kinase-3 beta (GSK3β) induced by neurotoxins, which in turn inhibits p53 activation and the subsequent expression of the pro-apoptotic protein Bax. nih.gov This action helps to stabilize mitochondrial membrane potential, reduce the production of reactive oxygen species, and inhibit the release of cytochrome c, ultimately preventing the apoptotic cascade in dopaminergic neurons. nih.gov

Notably, potent analogues such as P7C3-A20 and P7C3-S243 have shown superior efficacy in these models. nih.govpnas.org Research has confirmed that the protective effects are observed even when treatment is initiated after the neurotoxic insult, a finding that holds significant promise for clinical applications where treatment typically begins after disease onset. nih.gov

Table 1: Neuroprotective Effects of P7C3 Analogues in Parkinson's Disease Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| P7C3-A20 | MPTP Mouse Model | Significantly increased survival of dopaminergic neurons. | pnas.org |

| P7C3-S243 | 6-OHDA Rat Model | Blocked dopaminergic neuron cell death, preserved dopamine levels, and maintained normal motor function. | nih.gov |

| P7C3 | MPTP Mouse Model | Inhibited GSK3β and p53 activation in the midbrain, preventing dopaminergic neuronal loss. | nih.gov |

Alzheimer's Disease: Mitigation of Neurodegeneration and Cognitive Impairment

The application of P7C3 compounds in Alzheimer's disease models has yielded promising results in combating both cognitive and neuropsychiatric symptoms. nih.gov In the TgF344-AD rat model, long-term administration of (-)-P7C3-S243 was shown to protect against the development of cognitive deficits and depressive-like behaviors, which often precede memory impairment in patients. nih.gov

A significant finding is that this neuroprotection occurs without altering the underlying amyloid plaque deposition or neuroinflammatory markers, suggesting that P7C3 compounds act on downstream cell death pathways. nih.gov By promoting neuronal survival irrespective of the primary pathology, these molecules may offer a novel therapeutic strategy for preserving brain function in Alzheimer's patients. nih.gov The compound's ability to enhance the survival of newborn neurons in the hippocampus, a brain region crucial for learning and memory, is a key aspect of its potential efficacy. zmescience.comunderstandinganimalresearch.org.uk

Amyotrophic Lateral Sclerosis (ALS): Motor Neuron Survival

Amyotrophic Lateral Sclerosis (ALS) is characterized by the progressive deterioration and death of motor neurons. nih.gov In the G93A-SOD1 mutant mouse model of ALS, the P7C3 analogue P7C3-A20 has been shown to protect spinal cord motor neurons from cell death. nih.gov This neuronal protection correlates with a preservation of motor function, as demonstrated by improved performance in walking gait and rotarod tests. nih.gov

Other Neurodegenerative Disorders (e.g., Down Syndrome Models)

The neurogenic and neuroprotective properties of P7C3 compounds have also been explored in models of Down Syndrome (DS). The Ts65Dn mouse model of DS, which exhibits deficits in hippocampal neurogenesis, shows significant improvement following chronic treatment with P7C3. nih.gov The treatment was found to restore the deficits in neurogenesis by increasing the number of proliferating cells and surviving new neurons in the hippocampus. nih.gov This suggests a potential for P7C3-based therapies to ameliorate cognitive deficits associated with developmental and neurodegenerative aspects of Down Syndrome. nih.gov

Acute and Chronic Brain Injury

Beyond chronic neurodegenerative conditions, the P7C3 series of compounds has demonstrated significant therapeutic potential in models of acute and chronic brain injury, most notably Traumatic Brain Injury (TBI). miami.edunih.gov

Traumatic Brain Injury (TBI): Reduction of Neuropathology and Functional Recovery

In various TBI models, including fluid percussion and blast-mediated injury, P7C3 and its analogues have been shown to provide substantial neuroprotection, preserve axonal integrity, and promote functional recovery. miami.edunih.gov Administration of P7C3 compounds following a TBI can rescue neurons from cell death, reduce neuropathology, and enhance the net magnitude of adult hippocampal neurogenesis. miami.edunih.govnih.gov

Research shows that treatment with P7C3-A20 after TBI can improve histopathological outcomes, rescue neurons in the pericontusional cortex, and attenuate hippocampal-dependent memory impairment and sensorimotor deficits. nih.govsemanticscholar.org Furthermore, the highly active analogue P7C3-S243 has been shown to block axonal degeneration when administered after a blast-mediated TBI, preserving synaptic activity, learning and memory, and motor coordination. nih.gov A key mechanism of action in TBI is the ability of P7C3 compounds to stabilize cellular NAD+/NADH levels, which are often depleted following injury, thereby preventing an energy crisis that would otherwise lead to cell death. nih.govresearchgate.net

Table 2: Effects of P7C3 Analogues in Traumatic Brain Injury Models

| Compound | TBI Model | Key Findings | Reference |

|---|---|---|---|

| P7C3-A20 | Fluid Percussion Injury | Improved histopathological outcomes, rescued pericontusional neurons, increased hippocampal neurogenesis, and attenuated memory and sensorimotor deficits. | nih.govsemanticscholar.org |

| P7C3-S243 | Blast-Mediated TBI | Blocked axonal degeneration, preserved synaptic transmission, and maintained normal learning, memory, and motor coordination. | nih.gov |

| P7C3-A20 | Chronic TBI | Restored cognitive function, repaired the blood-brain barrier, and arrested chronic neurodegeneration when administered one year after injury. | researchgate.net |

Ischemic Stroke: Attenuation of Infarction and Promotion of Brain Repair

The neuroprotective effects of the P7C3 aminopropyl carbazole (B46965) family, particularly the analog P7C3-A20, have been demonstrated in models of ischemic stroke. Treatment with P7C3-A20 has been shown to yield significant improvements in both histological and behavioral outcomes.

In a rat model of transient middle cerebral artery occlusion, administration of P7C3-A20 led to a notable reduction in brain tissue loss. aacrjournals.org Specifically, treated animals exhibited significantly decreased cortical and hippocampal atrophy six weeks following the ischemic event. aacrjournals.org This tissue preservation was associated with enhanced functional recovery. P7C3-A20-treated rats performed significantly better in sensorimotor tasks, such as the cylinder and grid-walk tests, as well as in assessments of spatial learning and memory. aacrjournals.orgnih.gov

The mechanisms underlying these benefits are linked to the compound's ability to promote neurogenesis and maintain cellular energy homeostasis. P7C3-A20 treatment was found to increase the proliferation of new neurons in key brain regions, including the subventricular zone and the dentate gyrus of the hippocampus. aacrjournals.orgnih.gov Furthermore, cerebral ischemia leads to a significant reduction in nicotinamide (B372718) adenine dinucleotide (NAD+) levels in the cortex; P7C3-A20 treatment effectively restored these NAD+ levels to those seen in control animals. aacrjournals.orgnih.gov By preserving mature neurons and promoting the generation of new ones, P7C3-A20 mitigates neurodegeneration and augments the brain's repair processes following focal ischemia. nih.gov

Table 1: Effects of P7C3-A20 on Histological and Behavioral Outcomes after Ischemic Stroke

| Outcome Measured | Effect of P7C3-A20 Treatment | Source |

|---|---|---|

| Cortical Atrophy | Significantly Decreased | aacrjournals.org |

| Hippocampal Atrophy | Significantly Decreased | aacrjournals.org |

| Sensorimotor Function | Significantly Improved | aacrjournals.orgnih.gov |

| Spatial Learning & Memory | Significantly Improved | aacrjournals.orgnih.gov |

| Neurogenesis | Increased in Subventricular Zone and Hippocampal Dentate Gyrus | aacrjournals.orgnih.gov |

| Cortical NAD+ Levels | Restored to Sham Levels | aacrjournals.orgnih.gov |

Optic Nerve Crush Injury: Retinal Ganglion Cell Protection

The P7C3 analog, P7C3-A20, has shown significant efficacy in protecting retinal ganglion cells (RGCs) from degeneration following optic nerve crush (ONC) injury in rat models. This neuroprotective capacity is attributed to its influence on cellular survival pathways and the suppression of neuroinflammation.

Studies have demonstrated that systemic administration of P7C3-A20 preserves a significantly higher density of RGCs compared to vehicle-treated controls after ONC. nih.govbiorxiv.org For instance, in one study, the density of RGCs in the control group was approximately 2009 cells/mm². Following the crush injury, this number dropped to around 980 cells/mm² in the placebo group, whereas P7C3-A20 treatment maintained the density at a significantly higher 1266 cells/mm². nih.gov This protective effect was observed at both 7 and 14 days post-injury. biorxiv.org

The mechanisms contributing to this RGC preservation are multifaceted. P7C3-A20 has been found to preserve the levels of nicotinamide adenine dinucleotide (NAD+) in the optic nerve after injury. nih.gov Crushing the optic nerve typically decreases NAD+ levels, but P7C3-A20 treatment helps maintain them. nih.gov Additionally, the compound significantly reduces the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2 in both the optic nerve and the retina. nih.gov

Furthermore, P7C3-A20 suppresses the neuroinflammatory response that exacerbates secondary damage after ONC. It achieves this by inhibiting the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of cellular processes including inflammation. biorxiv.orgtechexplorist.com Following ONC, there is a marked increase in phosphorylated mTOR, which is significantly lowered by P7C3-A20 treatment. biorxiv.orgtechexplorist.com This inhibition of mTOR signaling leads to a reduction in the accumulation of inflammatory cells and the expression of pro-inflammatory molecules such as TNF-α, MCP-1, and iNOS at the injury site. biorxiv.orgtechexplorist.com

Table 2: Neuroprotective Effects of P7C3-A20 in Optic Nerve Crush Injury

| Parameter | Finding in P7C3-A20 Treated Group | Source |

|---|---|---|

| Retinal Ganglion Cell (RGC) Density | Significantly higher than placebo group post-injury | nih.govbiorxiv.org |

| NAD+ Levels in Optic Nerve | Preserved at near-normal levels post-injury | nih.gov |

| BAX/Bcl-2 mRNA Ratio | Significantly reduced in optic nerve and retina | nih.gov |

| mTOR Phosphorylation | Significantly lowered compared to placebo group | biorxiv.orgtechexplorist.com |

| Neuroinflammatory Markers (TNF-α, MCP-1, iNOS) | Expression significantly suppressed | biorxiv.orgtechexplorist.com |

Peripheral Neuropathies

Chemotherapy-Induced Peripheral Neuropathy

The neuroprotective potential of the P7C3 class of aminopropyl carbazoles extends to models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of various anti-cancer agents. Specifically, the analog P7C3-A20 has been evaluated for its ability to mitigate the neurotoxic effects of paclitaxel, a widely used chemotherapeutic drug.

In a rodent model of paclitaxel-induced peripheral neuropathy, treatment with P7C3-A20 was shown to prevent the development of key symptoms. nih.gov Paclitaxel administration typically leads to increased sensitivity to mechanical and cold stimuli (allodynia) in the hindpaws. nih.gov Notably, concurrent treatment with P7C3-A20 prevented the onset of this allodynia. nih.gov

The protective effects of P7C3-A20 are linked to the preservation of peripheral nerve structures. Immunohistochemical analysis of paw biopsies revealed that P7C3-A20 prevented the paclitaxel-mediated degeneration of terminal nerve endings. nih.gov A critical aspect of this research is the finding that the neuroprotective action of P7C3-A20 did not compromise the anti-cancer efficacy of paclitaxel. In a xenograft tumor model of triple-negative breast cancer, P7C3-A20 did not inhibit the tumor-reducing effects of paclitaxel. nih.gov These findings suggest that P7C3-A20 may serve as a potential adjunctive therapy to prevent the neurotoxic side effects of chemotherapy without interfering with its primary therapeutic purpose. nih.gov

Neonatal Nerve Injury

The therapeutic potential of P7C3 compounds has also been investigated in the context of neonatal nerve injury, a condition that can lead to lifelong motor and sensory deficits. Research in animal models has demonstrated that P7C3 can significantly enhance functional recovery following such injuries.

In a rat model of neonatal nerve injury, systemic treatment with P7C3 resulted in marked improvements in both skilled locomotion and cutaneous sensation. nih.gov The recovery of motor function was assessed using several behavioral tests. In the tapered beam assay, which measures skilled locomotion, injured rats treated with P7C3 exhibited a significantly lower slip ratio compared to vehicle-treated controls from the eighth week onward. nih.gov Similarly, in the ladder rung test, P7C3-treated rats showed improved slip ratios at all tested time points, eventually reaching performance levels equivalent to those of uninjured animals by the tenth week. nih.gov

Table 3: Functional Recovery Enhancement by P7C3 in Neonatal Nerve Injury Model

| Functional Test | Outcome in P7C3-Treated Group | Time Point of Significant Improvement | Source |

|---|---|---|---|

| Tapered Beam Assay (Slip Ratio) | Significantly Lower (Improved) | From Week 8 onward | nih.gov |

| Ladder Rung Test (Slip Ratio) | Significantly Improved, equivalent to naive rats | By Week 10 | nih.gov |

| Von Frey Test (Cutaneous Sensation) | Significantly Improved Recovery | - | nih.gov |

Neuropsychiatric Disorders

Depression Models: Antidepressant-like Effects Correlated with Neurogenesis

The P7C3 class of compounds has demonstrated significant antidepressant-like efficacy in preclinical models of depression, with effects directly linked to their ability to enhance hippocampal neurogenesis. These findings highlight a potential novel therapeutic strategy for treating depression by targeting the survival of newborn neurons.

In studies using mouse models of chronic stress, such as chronic social defeat stress (CSDS), systemic treatment with P7C3 and its more active analog, P7C3-A20, produced potent antidepressant-like effects. This was observed in both wild-type mice and in ghrelin receptor (Ghsr)-null mice, a strain that exhibits a more severe depressive-like phenotype in response to stress. The antidepressant action of P7C3 compounds was attributed to their neuroprotective properties within the dentate gyrus of the hippocampus.

The underlying mechanism involves the blockade of apoptosis in newly formed neural precursor cells. Chronic stress is known to reduce cell proliferation and survival in the hippocampus. Treatment with P7C3 during the period of stress exposure increased the survival of these proliferating cells, allowing them to mature into new neurons. The critical role of neurogenesis in mediating these antidepressant effects was confirmed in experiments where the generation of new hippocampal stem cells was ablated using radiation; this procedure eliminated the antidepressant efficacy of P7C3-A20.

Notably, P7C3-A20 was found to have greater proneurogenic efficacy than a wide range of currently marketed antidepressant drugs, suggesting that directly targeting the survival of neural precursor cells is a powerful mechanism for achieving antidepressant-like behavioral effects.

Anxiety Models: Prevention of Hippocampal Cell Death

The therapeutic potential of the P7C3 class of compounds, including P7C3-OMe, has been investigated in preclinical models of anxiety, with a significant focus on the preservation of hippocampal neurons. Research indicates that P7C3 compounds can protect against hippocampal cell death, a key pathological feature observed in models of anxiety and depression. nih.govresearchgate.netnih.gov By mitigating the loss of newborn neurons in the hippocampus, these compounds may help to alleviate the cellular deficits associated with anxiety-related behaviors.

One of the key mechanisms underlying the neuroprotective effects of P7C3 in these models is the suppression of apoptosis, or programmed cell death. nih.gov Studies have demonstrated that P7C3 treatment can normalize elevated levels of apoptosis within the dentate gyrus of the hippocampus in mouse models with genetic predispositions to anxiety-like behaviors. Specifically, in npas3−/− mice, which exhibit increased hippocampal apoptosis, prolonged treatment with a P7C3 compound was shown to counteract this effect. researchgate.net The compounds are understood to augment neurogenesis by specifically blocking the apoptosis of neural precursor cells in the dentate gyrus. nih.gov This targeted action helps to maintain the population of new neurons, which is crucial for hippocampal plasticity and function.

The table below summarizes the key findings related to P7C3's effect on hippocampal cell death in relevant models.

| Model | Key Finding | Reference |

| npas3−/− Mice | Normalized elevated levels of apoptosis in the dentate gyrus following prolonged treatment. | researchgate.net |

| Chronic Stress Models | Increased the survival of proliferating cells in the dentate gyrus, which developed into mature neurons. researchgate.netnih.gov | researchgate.netnih.gov |

Other Neurological Disease Models (e.g., Retinal Degeneration)

The neuroprotective properties of the P7C3 family of compounds extend beyond the brain to other parts of the central nervous system, including the retina. Research has shown significant therapeutic potential in models of retinal degeneration, where the compounds protect retinal neurons from apoptotic cell death. nih.govnih.gov

In a zebrafish model of retinal degeneration, treatment with a P7C3 compound effectively reversed retinal apoptosis. nih.gov This protective effect has also been demonstrated in rodent models of optic nerve injury, a condition that leads to the progressive loss of retinal ganglion cells (RGCs). In studies involving optic nerve crush in rats, the administration of the active P7C3 analog, P7C3-A20, resulted in a significant preservation of RGCs. nih.gov

The neuroprotective mechanism in the retina is linked to the preservation of cellular energy metabolism and the suppression of neuroinflammation. P7C3 compounds are known to activate nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. arvojournals.org By maintaining cellular NAD levels, P7C3-A20 helps to protect RGCs from degeneration following injury. nih.gov Furthermore, studies have shown that P7C3 can suppress the inflammatory response at the site of the optic nerve lesion. arvojournals.org

The following table presents quantitative data from studies on the effect of P7C3-A20 on retinal ganglion cell survival after optic nerve crush (ONC) in rats.

| Study | Condition | Retinal Ganglion Cell Density (cells/mm²) |

| Study 1 | Sham Control | 2009.4 ± 57.7 |

| ONC + Placebo (7 days post-injury) | 979.7 ± 144.3 | |

| ONC + P7C3-A20 (7 days post-injury) | 1266.0 ± 193.1 | |

| Study 2 | Sham Control (Day 7) | 2010 ± 81.5 |

| ONC + Vehicle (Day 7) | 995 ± 122 | |

| ONC + Vehicle (Day 14) | 450 ± 52.4 | |

| ONC + P7C3-A20 | Preserved cell density at significantly higher levels on both day 7 and day 14. |

Methodological Frameworks in P7c3 Ome Research

In Vivo Experimental Models

In vivo experimental models are crucial for understanding the physiological and behavioral effects of the P7C3 class of compounds in a complex, living system. These models range from well-established rodent paradigms of neurological diseases to translational studies in non-human primates.

Rodent models are foundational in P7C3 compound research, providing the initial evidence for neuroprotective efficacy across a wide spectrum of central nervous system (CNS) disorders and injuries. nih.gov These models are designed to recapitulate specific aspects of human diseases, allowing for the assessment of a compound's ability to mitigate neuronal damage and improve functional outcomes.

Researchers have utilized mouse and rat models for conditions including:

Traumatic Brain Injury (TBI): Models such as blast-mediated TBI and fluid percussion injury (FPI) are used to study the effects of P7C3 compounds on axonal degeneration, neuronal cell death, and subsequent cognitive and motor deficits. nih.govnih.gov

Alzheimer's Disease (AD): Transgenic rat models, such as the TgF344-AD rat, are employed to investigate the efficacy of P7C3 analogues in preventing cognitive decline, depressive-like behaviors, and neuronal loss associated with the disease. nih.gov

Amyotrophic Lateral Sclerosis (ALS): The G93A-SOD1 mouse model is used to assess whether treatment can slow disease progression and preserve motor function. nih.gov

Parkinson's Disease (PD): The MPTP mouse model of Parkinson's disease is used to evaluate the ability of P7C3 compounds to block the death of dopaminergic neurons. researchgate.net

Stroke: Ischemic stroke models are used to determine if treatment can reduce brain atrophy and improve cognitive function post-injury. researchgate.net

Aging: Aged rats are used to study the effects on age-related cognitive decline and hippocampal cell death. nih.gov

In these models, efficacy is assessed through a combination of behavioral tests (e.g., Barnes maze for learning and memory, rotarod for motor coordination), histopathological analysis, and biochemical measurements. nih.govnih.gov

Table 1: Rodent Models in P7C3 Compound Research

| Disease Model | Animal | Key Pathophysiology Investigated | Efficacy Assessment Methods |

|---|---|---|---|

| Traumatic Brain Injury (TBI) | Mouse | Axonal degeneration, synaptic dysfunction, neuronal cell death | Barnes maze, motor coordination tasks, electrophysiology (LTP, PPF) |

| Alzheimer's Disease (AD) | Rat (TgF344-AD) | Cognitive deficits, depressive-like behavior, neurodegeneration | Behavioral phenotyping, brain pathology assessment |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (G93A-SOD1) | Motor neuron death, disease progression, motor impairment | Accelerating rotarod task, neurological severity scoring |

| Stroke (Ischemic) | Not Specified | Cortical and hippocampal atrophy, neurodegeneration | Behavioral tests, assessment of neurogenesis (BrdU/NeuN) |

| Aging | Rat | Age-related cognitive decline, hippocampal cell death | Cognitive tasks, histological analysis of cell death |

To bridge the gap between preclinical rodent studies and human clinical applications, non-human primate models are employed for translational studies. nih.gov The rhesus macaque monkey, in particular, is utilized due to its genetic, physiological, and neuroanatomical similarities to humans. nih.gov Studies in these models are critical for evaluating the long-term safety and neuroprotective efficacy of P7C3 compounds in a more complex organism. nih.govresearchgate.net A pilot study in adult male rhesus monkeys demonstrated that a P7C3 analog could safely protect neurons, suggesting that the neuroprotective efficacy observed in rodents is likely to translate to humans. nih.govnih.gov

A primary mechanism attributed to the P7C3 class of compounds is the enhancement of the net magnitude of adult hippocampal neurogenesis by promoting the survival of newborn neurons. nih.govnih.gov Several well-established techniques are used to quantify this effect.

BrdU Labeling: 5'-bromo-2-deoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that incorporates into the DNA of dividing cells during the S-phase of the cell cycle. nih.govnih.gov By administering BrdU and later detecting its presence in brain tissue using immunohistochemistry, researchers can label and track the fate of newly born cells. nih.govnih.gov Pulse-chase experiments, where BrdU is given for a short period followed by a longer period of compound administration, are used to distinguish between effects on cell proliferation and cell survival. nih.gov Studies show that P7C3 compounds increase the number of BrdU-positive cells over the long term, indicating enhanced survival rather than increased proliferation. nih.govpromegaconnections.com

DCX/NeuN Immunostaining: To identify the phenotype of the surviving newborn cells, researchers use immunostaining for specific cellular markers.

Doublecortin (DCX) is a microtubule-associated protein expressed in migrating and differentiating neuroblasts. Staining for DCX helps to identify immature neurons. nih.govuq.edu.au

Neuronal Nuclei (NeuN) is a marker for mature, post-mitotic neurons. nih.govnih.gov

Dual-labeling for both BrdU and NeuN is a definitive method to confirm that the cells that were born (BrdU-positive) have survived and successfully matured into neurons (NeuN-positive). researchgate.netnih.govnih.gov

Table 2: Key Techniques for Assessing Neurogenesis

| Technique | Marker | Purpose | Finding with P7C3 Compounds |

|---|---|---|---|

| BrdU Labeling | Bromodeoxyuridine | Labels and tracks newly divided cells. | Increased number of BrdU+ cells, indicating enhanced survival of newborn cells. nih.govnih.gov |

| DCX Immunostaining | Doublecortin | Identifies immature neurons/neuroblasts. | Treatment augments DCX labeling in the dentate gyrus after injury. nih.gov |

| NeuN Immunostaining | Neuronal Nuclei | Identifies mature neurons. | Co-labeling with BrdU confirms maturation of new cells into neurons. researchgate.netnih.gov |

While not extensively detailed in the context of P7C3-OMe specifically, morphological analyses are standard neuroscientific methods to assess neuronal health and complexity. Techniques like Golgi-Cox staining are used to impregnate a sparse population of neurons completely, allowing for detailed visualization and quantification of dendritic length, branching, and spine density. These structural features are directly related to synaptic connectivity and neuronal function. Super-resolution microscopy offers the ability to visualize neuronal structures beyond the diffraction limit of conventional light microscopy, providing nanoscale details of synaptic components. These methods are invaluable for determining if a neuroprotective compound like this compound not only promotes cell survival but also preserves or restores the intricate structural integrity of neurons, which is often compromised in neurodegenerative diseases.

To assess the functional integrity of neural circuits, particularly in the hippocampus, researchers employ electrophysiological measurements in brain slices from animal models. These techniques measure synaptic transmission and plasticity, which are cellular correlates of learning and memory.

Field Excitatory Postsynaptic Potentials (fEPSPs): fEPSPs are extracellular recordings that measure the strength of synaptic transmission in a population of neurons. nih.govwikipedia.org The slope of the fEPSP is often used as an indicator of synaptic efficacy. nih.gov

Long-Term Potentiation (LTP): LTP is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation. It is widely considered a key cellular mechanism underlying learning and memory. nih.govmdpi.comyoutube.com In models of TBI, LTP is often impaired, and studies have shown that treatment with P7C3 compounds can prevent this reduction, restoring synaptic plasticity to levels seen in uninjured animals. nih.govnih.gov

Paired-Pulse Facilitation (PPF): PPF is a short-term form of synaptic plasticity where a second synaptic potential evoked in close succession to a first is larger in amplitude. nih.gov It is related to the probability of neurotransmitter release from the presynaptic terminal. youtube.com Deficits in PPF observed after blast injury have been shown to be rescued by treatment with a P7C3 analog. nih.gov

Table 3: Electrophysiological Measurements in P7C3 Compound Research

| Measurement | Definition | Relevance | Finding with P7C3 Compounds |

|---|---|---|---|

| Field Excitatory Postsynaptic Potential (fEPSP) | A measure of the strength of a population of synapses. wikipedia.orgkenhub.com | Assesses baseline synaptic transmission. | P7C3-A20 administration normalized fEPSPs in the dentate gyrus of certain mouse models. nih.gov |

| Long-Term Potentiation (LTP) | Persistent strengthening of synapses based on recent activity patterns. youtube.comyoutube.com | A cellular correlate of learning and memory. | P7C3 compounds rescued injury-induced deficits in hippocampal LTP. nih.govnih.gov |

| Paired-Pulse Facilitation (PPF) | A form of short-term plasticity where the second of two closely timed stimuli evokes a greater response. youtube.com | Reflects presynaptic release probability. | P7C3 compounds rescued injury-induced deficits in PPF. nih.gov |

In Vitro Cellular and Biochemical Assays

To dissect the molecular mechanism of action of P7C3 compounds, researchers utilize a variety of in vitro cellular and biochemical assays. These controlled, simplified systems allow for the direct measurement of cellular responses and enzymatic activity.

Cell Survival Assays: A key in vitro method involves challenging cultured cells with a toxin and measuring the protective effect of the compound. For instance, cultured human osteosarcoma (U2OS) cells are treated with doxorubicin (B1662922), which induces cell death and depletes intracellular NAD+ levels. nih.govresearchgate.net The ability of P7C3 variants to protect these cells from doxorubicin-mediated toxicity is then quantified, often using assays that measure cellular ATP content as an indicator of viability. nih.govresearchgate.net

Biochemical Assays: The direct molecular target of the P7C3 class was identified as Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.govresearchgate.netepa.gov The effect of P7C3 compounds on this target is confirmed using a purified, recombinant NAMPT enzyme in a coupled assay that measures the production of NADH. nih.gov Active P7C3 variants were shown to enhance the activity of the purified NAMPT enzyme in a dose-dependent manner. nih.gov

Cellular Assays for Cancer Research: In other contexts, such as renal cell carcinoma (RCC), standard cellular assays are used to evaluate the effects of P7C3. These include:

Proliferation assays (Colony formation, CCK-8, EdU) to measure cell growth. nih.gov

Metastasis assays (Scratch assay, transwell migration/invasion assays) to measure cell motility. nih.gov

Flow cytometry to analyze the cell cycle and detect apoptosis. nih.gov

These assays have been instrumental in confirming that P7C3 compounds exert their neuroprotective effects by binding to and enhancing the activity of NAMPT, thereby boosting the salvage pathway for NAD+ biosynthesis and protecting cells from energy crises that would otherwise lead to death. nih.govnih.gov

Biochemical Analysis of Enzyme Activity and Metabolite Levels (e.g., NAMPT, NAD+)

A cornerstone of this compound research is the biochemical investigation of its primary molecular target, Nicotinamide Phosphoribosyltransferase (NAMPT), and the associated metabolic pathway. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling nih.govmdpi.com.

To quantify the effect of this compound on NAMPT, researchers perform enzyme activity assays. A common method is a coupled enzymatic assay where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted sequentially into NAD+ and then NADH, which can be measured spectrophotometrically nih.govmdpi.com. These assays have demonstrated that active variants of P7C3 enhance the activity of purified, recombinant NAMPT in a dose-dependent manner nih.govresearchgate.net.

Furthermore, studies measure the intracellular levels of NAD+. Research has shown that cellular stressors can deplete NAD+ levels, and treatment with active P7C3 compounds can lead to a rebound in these levels nih.govrndsystems.com. This restoration of NAD+ is considered a key mechanism for the compound's protective effects nih.govnih.gov. While P7C3 is widely reported as a NAMPT activator, some studies using biophysical methods have not detected a direct interaction, suggesting the precise mechanism may be complex nih.govnih.gov.

Table 1: Biochemical Effects of P7C3 Compounds

| Biochemical Parameter | Assay/Method | Observed Effect of Active P7C3 Variants | Reference |

|---|---|---|---|

| NAMPT Enzyme Activity | Coupled enzymatic assay measuring NADH production | Enhanced activity of purified, recombinant NAMPT | nih.gov |

| Intracellular NAD+ Levels | Cell-based NAD+ quantification | Restored NAD+ levels in cells depleted by doxorubicin | nih.govresearchgate.net |

| Direct Binding to NAMPT | Biophysical methods | Binding has been reported, though some studies have failed to detect a direct interaction | nih.govnih.gov |

Immunoblotting and Gene Expression Analysis for Protein and RNA Markers

To understand how the biochemical effects of this compound translate into changes in cellular function, researchers employ immunoblotting and gene expression analysis. These techniques reveal how the compound alters the levels of specific proteins and messenger RNAs (mRNAs), providing insight into the affected signaling pathways.

Immunoblotting (Western Blotting) is used to detect and quantify specific proteins. A protein marker, or ladder, is used to estimate the molecular weight of the target proteins youtube.com. In the context of P7C3 research, this technique has been used to measure the expression of proteins involved in:

Blood-Brain Barrier Integrity: Levels of tight junction proteins like claudin-5 and ZO-1 have been shown to increase with P7C3-A20 treatment in models of brain injury nih.gov.

Cell Senescence and Apoptosis: Markers such as p16 and p21 are analyzed to assess cellular aging and programmed cell death pathways researchgate.net.

Inflammation and Phagocytosis: The expression of key proteins in inflammatory and phagocytic pathways, such as Mpo, are monitored nih.gov.